molecular formula C10H14O3 B2867647 Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate CAS No. 2229196-57-8

Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate

Cat. No.: B2867647
CAS No.: 2229196-57-8
M. Wt: 182.219
InChI Key: TXKRVKWQIXGLNP-UHFFFAOYSA-N
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Description

Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate is an organic compound with the molecular formula C10H14O3 and a molecular weight of 182.22 g/mol . This compound features a spirocyclic structure, which is a unique arrangement where two rings share a single atom. The presence of the ester functional group (methyl acetate) and a ketone group (3-oxo) makes it an interesting molecule for various chemical reactions and applications.

Scientific Research Applications

Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for drug development and as a building block for bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

“Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate” is classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and more .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate typically involves the reaction of a suitable spirocyclic ketone with methyl bromoacetate in the presence of a base. The reaction conditions often include:

    Base: Sodium hydride (NaH) or potassium carbonate (K2CO3)

    Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing efficient purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The ketone group can be oxidized to form carboxylic acids.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The ester group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of amides or esters, depending on the nucleophile used.

Mechanism of Action

The mechanism of action of Methyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The ester and ketone functional groups can undergo hydrolysis or reduction, respectively, influencing the compound’s reactivity and interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{3-hydroxyspiro[3.3]heptan-1-yl}acetate: Similar structure but with a hydroxyl group instead of a ketone.

    Ethyl 2-{3-oxospiro[3.3]heptan-1-yl}acetate: Similar structure but with an ethyl ester group instead of a methyl ester.

Uniqueness

Methyl 2-{3-oxospiro[33]heptan-1-yl}acetate is unique due to its specific spirocyclic structure and the presence of both ester and ketone functional groups

Properties

IUPAC Name

methyl 2-(3-oxospiro[3.3]heptan-1-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-13-9(12)6-7-5-8(11)10(7)3-2-4-10/h7H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXKRVKWQIXGLNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1CC(=O)C12CCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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